Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate
Overview
Description
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of sulfones. Sulfones are known for their versatility in organic synthesis and have been extensively studied for their unique chemical properties. This compound is characterized by the presence of a phenylsulfonyl group attached to a piperidine ring, which is further esterified with a methyl group.
Scientific Research Applications
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It’s worth noting that many compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a range of biochemical pathways.
Pharmacokinetics
A study on a similar compound, sam-760, showed that it was predominantly metabolized by cyp3a (approximately 85%) in liver microsomes and recombinant cytochrome p450 (p450) isozymes . This suggests that this compound may also be metabolized by similar enzymes, affecting its ADME properties and bioavailability.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate typically involves the reaction of 4-piperidinecarboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding piperidine derivatives.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, reduced piperidine derivatives, and various substituted esters, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonyl derivatives: Compounds like phenylsulfonyl chloride and phenylsulfonyl hydrazide share similar chemical properties and reactivity.
Piperidine derivatives: Compounds such as 4-piperidone and 4-piperidinecarboxylic acid are structurally related and exhibit similar reactivity.
Uniqueness
Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate is unique due to the combination of the phenylsulfonyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
methyl 1-(benzenesulfonyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-13(15)11-7-9-14(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLNGTSVVWOTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292709 | |
Record name | methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
311794-15-7 | |
Record name | methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80292709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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